ENT1 Transporter Affinity: 6‑BT Is a Moderate Inhibitor, ~500‑Fold Weaker Than NBMPR, Enabling Selective Cellular Uptake in Leukemic Cells
6‑Benzylthioinosine binds to the human equilibrative nucleoside transporter 1 (ENT1) with an IC₅₀ = 1.70 × 10³ nM (≈ 1.7 μM) as determined by radioligand displacement assay [1]. In contrast, the commonly used reference ENT1 inhibitor nitrobenzylthioinosine (NBMPR, S‑(4‑nitrobenzyl)‑6‑thioinosine) exhibits IC₅₀ values of 3.6–4.6 nM against human ENT1, corresponding to an approximately 370‑ to 470‑fold higher affinity [2]. The moderate affinity of 6‑BT is functionally significant: it is sufficient to impede entry into non‑malignant cells that rely on ENT1 for nucleoside uptake, yet still permits transporter‑mediated accumulation in certain leukemic blasts where alternative nucleoside salvage pathways operate [3].
| Evidence Dimension | ENT1 transporter binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.70 × 10³ nM (≈ 1.7 μM) |
| Comparator Or Baseline | Nitrobenzylthioinosine (NBMPR): IC₅₀ = 3.6–4.6 nM (human ENT1) |
| Quantified Difference | ~370‑ to 470‑fold weaker affinity for 6‑BT vs. NBMPR |
| Conditions | Radioligand displacement assay; human ENT1; data curated in BindingDB and ChEMBL |
Why This Matters
The moderate ENT1 affinity of 6‑BT underpins its selective toxicity toward leukemic cells while sparing non‑malignant tissues—a therapeutic window not achieved by ultra‑high‑affinity ENT1 ligands such as NBMPR.
- [1] BindingDB entry for 6‑Benzylthioinosine (BDBM50240561). IC₅₀ (ENT1) = 1.70×10³ nM. https://www.bindingdb.org. View Source
- [2] Adooq Bioscience. NBMPR (Nitrobenzylthioinosine) datasheet. ENT1 IC₅₀ = 3.6 nM (human) and 4.6 nM (rat). Kd = 0.1–1.0 nM. View Source
- [3] Wald DN, Verma A, Vaddi K, et al. Cancer Res. 2008;68(11):4369‑4376. PMID: 18519698. View Source
